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Compound of Interest

Compound Name: 2-Ethoxypentane

Cat. No.: B162242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-ethoxypentane (C₇H₁₆O), a key organic compound. This document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, crucial for its identification, characterization, and application in various scientific fields,

including drug development.

Data Presentation
The following tables summarize the key spectroscopic data for 2-ethoxypentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-Ethoxypentane (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.45 Quartet 2H -O-CH₂-CH₃

1.40–1.60 Multiplet 4H -CH₂-CH₂-CH₃

1.15 Triplet 3H -O-CH₂-CH₃
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Citation: The ¹H NMR data is consistent with information available from chemical suppliers and

spectral databases.[1]

Table 2: ¹³C NMR Data for 2-Ethoxypentane (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

66.5 -O-CH₂-CH₃

35.2 - 22.8 -CH₂-CH₂-CH₃

14.1 -O-CH₂-CH₃

Citation: The ¹³C NMR data is corroborated by publicly available spectral information.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Ethoxypentane

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2960 - 2850 Strong C-H stretch Alkane

1115 Strong C-O stretch Ether

1465, 1375 Medium C-H bend Alkane

Note: The IR spectrum of 2-ethoxypentane is characterized by the prominent C-O stretching

vibration typical for ethers and the strong C-H stretching and bending vibrations of the alkyl

groups.

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2-Ethoxypentane
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m/z Relative Intensity Proposed Fragment Ion

116 Low [C₇H₁₆O]⁺˙ (Molecular Ion)

87 High [M - C₂H₅]⁺

73 High [M - C₃H₇]⁺

59 Moderate [CH₃CH₂OCHCH₃]⁺

45 High [CH₃CH₂O]⁺

43 High [C₃H₇]⁺

29 High [C₂H₅]⁺

Citation: The fragmentation pattern is consistent with data available in the NIST Mass

Spectrometry Data Center.[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-ethoxypentane.

Methodology:

Sample Preparation: A sample of 2-ethoxypentane (approximately 10-20 mg for ¹H NMR,

50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-220

ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer acquisition time are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For

¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-ethoxypentane.

Methodology:

Sample Preparation: As 2-ethoxypentane is a liquid, a small drop is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform

Infrared (FTIR) spectrometer.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric and instrumental interferences.

Sample Spectrum: The spectrum of the 2-ethoxypentane sample is then recorded.

Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise

ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the major

absorption bands are identified and assigned to specific bond vibrations and functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-ethoxypentane.

Methodology:
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Sample Introduction: A small amount of the volatile liquid 2-ethoxypentane is introduced into

the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion

probe, which vaporizes the sample.

Ionization: The gaseous molecules are ionized using Electron Ionization (EI). In this process,

the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

the ejection of an electron and the formation of a positively charged molecular ion (M⁺˙).

Fragmentation: The high energy of the electron beam also causes the molecular ion to

fragment into smaller, characteristic charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which

gives the molecular weight) and the major fragment peaks. The fragmentation pattern

provides valuable information about the structure of the molecule.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic identification of 2-
ethoxypentane.
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Caption: Workflow for the spectroscopic identification of 2-ethoxypentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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